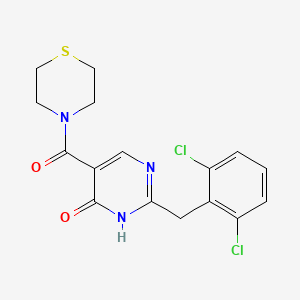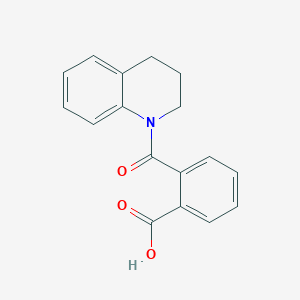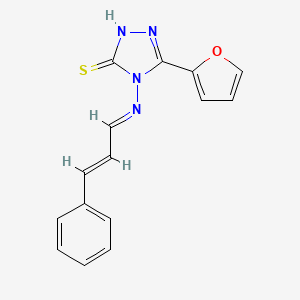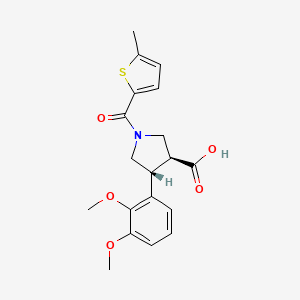![molecular formula C17H15N3O B5554988 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a useful research compound. Its molecular formula is C17H15N3O and its molecular weight is 277.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.121512110 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have synthesized various derivatives of quinazolinone compounds, including those related to 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one, to explore their chemical properties and potential applications. For instance, the synthesis of novel 3H-Quinazolin-4-ones containing pyrazolinone, pyrazole, and pyrimidinone moieties has been investigated, showcasing the versatility of quinazolinone derivatives in medicinal chemistry (Saleh et al., 2003). Similarly, the design and synthesis of quinazoline derivatives for pharmacological screenings, such as antimicrobial, analgesic, and anti-inflammatory activities, indicate the potential of these compounds in developing new therapeutic agents (Dash et al., 2017).
Anticancer Activity
Quinazolinone derivatives have shown promise in anticancer research. For example, the synthesis and preliminary pharmacological screening of some novel quinazoline derivatives have highlighted their potential as antimicrobial and analgesic agents, hinting at their broader applications in treating various diseases (Noolvi & Patel, 2013). This research underscores the importance of quinazolinone compounds in discovering new drugs with anticancer properties.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of quinazolinone derivatives have been extensively studied. For instance, the synthesis and antitubercular activity of novel pyrazole–quinazolinone hybrid analogs demonstrate significant efficacy against Mycobacterium tuberculosis, suggesting a potential route for developing new antitubercular drugs (Pandit & Dodiya, 2012). Additionally, the synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives indicate their potential as antimicrobial agents, offering new possibilities for combating microbial infections (Raval, Desai, & Desai, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-16(12-6-3-2-4-7-12)17-18-10-13-14(20(17)19-11)8-5-9-15(13)21/h2-4,6-7,10H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKIGGPQGCTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE](/img/structure/B5554905.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)
![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)



![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)



![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)
